FXIa-IN-8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FXIa-IN-8 is a novel inhibitor of activated coagulation factor XI (FXIa), which plays a crucial role in the intrinsic pathway of blood coagulation. FXIa has emerged as a promising therapeutic target for treating thrombotic diseases due to its role in thrombin generation and clot formation . This compound is designed to selectively inhibit FXIa, thereby reducing the risk of thrombosis with minimal bleeding complications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FXIa-IN-8 involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. The synthetic route typically includes the following steps:
Preparation of Isoquinoline Intermediate: The isoquinoline ring is synthesized through a series of reactions, including cyclization and functional group modifications.
Coupling Reactions: The isoquinoline intermediate is coupled with other fragments, such as naphthalene rings, through palladium-catalyzed cross-coupling reactions.
Final Modifications: The final compound is obtained through additional functional group modifications and purification steps.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route while ensuring high yield and purity. This typically includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, as well as the use of advanced purification techniques like chromatography .
Chemical Reactions Analysis
Types of Reactions
FXIa-IN-8 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are employed.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further analyzed for their biological activity and selectivity .
Scientific Research Applications
FXIa-IN-8 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationships of FXIa inhibitors.
Biology: Employed in biochemical assays to investigate the role of FXIa in blood coagulation and thrombin generation.
Industry: Utilized in the development of new anticoagulant drugs with improved safety profiles.
Mechanism of Action
FXIa-IN-8 exerts its effects by selectively inhibiting the activity of FXIa. The compound binds to the active site of FXIa, preventing its interaction with substrates such as factor IX. This inhibition disrupts the intrinsic pathway of blood coagulation, reducing thrombin generation and clot formation . The molecular targets and pathways involved include the inhibition of FXIa-mediated activation of factor IX and the subsequent downstream effects on thrombin and fibrin formation .
Comparison with Similar Compounds
FXIa-IN-8 is compared with other FXIa inhibitors, such as asundexian and other novel P2’ fragment-based inhibitors. The uniqueness of this compound lies in its high selectivity and potency against FXIa, as well as its favorable safety profile with minimal bleeding risk . Similar compounds include:
Asundexian: Another FXIa inhibitor with a different structural motif.
Bicyclic Isoquinoline and Naphthalene Derivatives: Compounds with similar structural features but varying degrees of selectivity and potency.
Properties
Molecular Formula |
C31H29ClN8O5 |
---|---|
Molecular Weight |
629.1 g/mol |
IUPAC Name |
4-[[(2S)-2-[[(E)-3-[5-chloro-2-(tetrazol-1-yl)phenyl]prop-2-enoyl]amino]-4-oxo-4-(4-phenylpiperazin-1-yl)butanoyl]amino]benzoic acid |
InChI |
InChI=1S/C31H29ClN8O5/c32-23-9-12-27(40-20-33-36-37-40)22(18-23)8-13-28(41)35-26(30(43)34-24-10-6-21(7-11-24)31(44)45)19-29(42)39-16-14-38(15-17-39)25-4-2-1-3-5-25/h1-13,18,20,26H,14-17,19H2,(H,34,43)(H,35,41)(H,44,45)/b13-8+/t26-/m0/s1 |
InChI Key |
AVSRJYMYJIKOOD-FQKQOIFNSA-N |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C[C@@H](C(=O)NC3=CC=C(C=C3)C(=O)O)NC(=O)/C=C/C4=C(C=CC(=C4)Cl)N5C=NN=N5 |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CC(C(=O)NC3=CC=C(C=C3)C(=O)O)NC(=O)C=CC4=C(C=CC(=C4)Cl)N5C=NN=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.